molecular formula C16H13FOS B13099458 2-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde

2-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde

Cat. No.: B13099458
M. Wt: 272.3 g/mol
InChI Key: VJUGWPODJIADEV-UHFFFAOYSA-N
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Description

2-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde is an organic compound that features a fluorophenyl group, a propanoyl group, and a thiobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde typically involves the reaction of 4-fluorophenylpropanoyl chloride with thiobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorophenyl group can enhance its binding affinity and specificity towards these targets. Additionally, the thiobenzaldehyde moiety may participate in redox reactions, contributing to its overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde is unique due to its combination of a fluorophenyl group and a thiobenzaldehyde moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H13FOS

Molecular Weight

272.3 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)propanoyl]thiobenzaldehyde

InChI

InChI=1S/C16H13FOS/c17-14-8-5-12(6-9-14)7-10-16(18)15-4-2-1-3-13(15)11-19/h1-6,8-9,11H,7,10H2

InChI Key

VJUGWPODJIADEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=S)C(=O)CCC2=CC=C(C=C2)F

Origin of Product

United States

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